molecular formula C15H11F3O2 B6329550 4'-[4-(Trifluoromethoxy)phenyl]acetophenone CAS No. 282095-74-3

4'-[4-(Trifluoromethoxy)phenyl]acetophenone

Cat. No.: B6329550
CAS No.: 282095-74-3
M. Wt: 280.24 g/mol
InChI Key: DUQJXYPLHUILCN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4’-[4-(Trifluoromethoxy)phenyl]acetophenone can be synthesized from 4-trifluoromethoxybenzaldehyde through a reaction with Grignard reagents . The reaction typically involves the following steps:

  • Preparation of the Grignard reagent by reacting an alkyl or aryl halide with magnesium in an anhydrous ether solvent.
  • Addition of the Grignard reagent to 4-trifluoromethoxybenzaldehyde to form the corresponding alcohol.
  • Oxidation of the alcohol to yield 4’-[4-(Trifluoromethoxy)phenyl]acetophenone.

Industrial Production Methods

In industrial settings, the production of 4’-[4-(Trifluoromethoxy)phenyl]acetophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4’-[4-(Trifluoromethoxy)phenyl]acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4’-[4-(Trifluoromethoxy)phenyl]acetophenone involves its interaction with molecular targets through its trifluoromethoxy group. This group enhances the compound’s ability to participate in electron transfer reactions and stabilize reactive intermediates. The pathways involved include electron transport chains and redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-[4-(Trifluoromethoxy)phenyl]acetophenone is unique due to its combination of the trifluoromethoxy group and the acetophenone structure. This combination imparts distinct electronic properties and reactivity, making it valuable in various chemical syntheses and applications .

Properties

IUPAC Name

1-[4-[4-(trifluoromethoxy)phenyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-10(19)11-2-4-12(5-3-11)13-6-8-14(9-7-13)20-15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQJXYPLHUILCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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